![molecular formula C19H18N6O B2892843 N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-02-6](/img/structure/B2892843.png)
N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Übersicht
Beschreibung
N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Pyrimidine Ring Construction: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrazolopyrimidine core.
Substitution Reactions: The final steps involve introducing the methoxyphenyl and phenyl groups through nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Analyse Chemischer Reaktionen
Types of Reactions
N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce any nitro or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like halides and strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, strong bases (e.g., sodium hydride), often in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific kinases involved in cell proliferation.
Wirkmechanismus
The mechanism of action of N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, primarily kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palbociclib: A well-known kinase inhibitor used in the treatment of breast cancer.
Ruxolitinib: Another kinase inhibitor used for treating myelofibrosis and polycythemia vera.
Uniqueness
N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrazolopyrimidine core, which can confer distinct biological activities and selectivity profiles compared to other kinase inhibitors. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Biologische Aktivität
N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and its potential as a therapeutic agent.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with specific substituents that influence its biological activity. The general formula can be represented as:
Key Features
Feature | Description |
---|---|
Molecular Weight | 314.37 g/mol |
Structure | Pyrazolo[3,4-d]pyrimidine core with methoxy and phenyl groups |
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of various kinases and enzymes involved in cell proliferation and survival pathways. Specifically, this compound has shown significant interaction with molecular targets such as:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR is crucial for reducing cancer cell growth.
- Protein Kinases : These enzymes play a vital role in signaling pathways that regulate cell division and survival.
Anticancer Properties
Multiple studies have demonstrated the anticancer potential of this compound:
-
In vitro Studies :
- The compound exhibited potent anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer), with IC50 values indicating effective inhibition of cell growth.
- A notable study reported that derivatives of this compound could induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly, which is crucial for promoting programmed cell death .
-
Mechanistic Insights :
- Flow cytometric analyses revealed that the compound could arrest the cell cycle at specific phases (S and G2/M), thereby preventing further division of cancer cells .
- Molecular docking studies suggest that the compound binds effectively to the active sites of EGFR and other kinases, disrupting their function .
Comparative Efficacy
The following table summarizes the biological activities of related pyrazolo[3,4-d]pyrimidine derivatives:
Compound Name | Target | IC50 Values (µM) | Notes |
---|---|---|---|
N6-(2-methoxyphenyl)-1-methyl-N4-phenyl | EGFR | 0.016 | Strong inhibitor against wild-type |
Compound 12b (related derivative) | EGFR T790M | 0.236 | Effective against mutant variants |
Other derivatives | Various kinases | Varies | Broad spectrum of activity |
Case Studies
Recent research highlights several case studies involving this compound:
- Case Study 1 : A study evaluated the efficacy of N6-(2-methoxyphenyl)-1-methyl-N4-phenyl against a panel of 60 human tumor cell lines. The results indicated a broad spectrum of anticancer activity with significant potency observed in breast and lung cancer models .
- Case Study 2 : Another investigation focused on the apoptotic effects in MDA-MB-468 breast cancer cells where treatment with the compound resulted in a marked increase in caspase-3 levels, indicating enhanced apoptotic signaling .
Q & A
Q. Basic: What are the standard synthetic routes for N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and what critical parameters influence yield?
Answer:
The synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Condensation reactions of aldehydes with β-dicarbonyl compounds and urea under basic conditions (e.g., potassium carbonate) .
- Subsequent functionalization via nucleophilic aromatic substitution or coupling reactions to introduce the 2-methoxyphenyl and phenyl groups .
Critical parameters include: - Temperature control (elevated temperatures for cyclization steps).
- Solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity) .
- Catalyst use (palladium catalysts for cross-coupling reactions) .
Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation .
Q. Basic: Which characterization techniques are essential to confirm the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and aromatic ring functionalization .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity .
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding interactions in the pyrazolo-pyrimidine core .
- HPLC: Validates purity (>95% for biological assays) .
Q. Advanced: How can synthetic protocols be optimized to align with green chemistry principles?
Answer:
- Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 24 hours to <2 hours) and energy consumption .
- Continuous Flow Reactors: Improve scalability and minimize solvent waste .
- Solvent Recycling: Use of biodegradable solvents (e.g., cyclopentyl methyl ether) in place of DMF .
- Catalytic Efficiency: Heterogeneous catalysts (e.g., immobilized palladium) reduce metal leaching .
Q. Advanced: What experimental strategies resolve contradictions in reported kinase inhibition data across studies?
Answer:
Contradictions may arise from:
- Assay Variability: Differences in ATP concentration or incubation time (e.g., IC50 shifts with 1 mM vs. 10 μM ATP) .
- Cellular Context: Off-target effects in cell-based vs. enzymatic assays .
Methodological Solutions: - Kinase Profiling Panels: Use broad-spectrum kinase screens (e.g., Eurofins KinaseProfiler) to assess selectivity .
- Structure-Activity Relationship (SAR) Studies: Correlate substituent modifications (e.g., methoxy group position) with activity shifts .
- Molecular Dynamics Simulations: Predict binding affinities to ATP-binding pockets .
Q. Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- Quantitative Structure-Activity Relationship (QSAR): Models predict logP, solubility, and metabolic stability based on substituent hydrophobicity .
- Molecular Docking: Identifies key interactions (e.g., hydrogen bonds with kinase hinge regions) to prioritize derivatives .
- ADMET Prediction Tools (e.g., SwissADME): Forecast blood-brain barrier penetration and cytochrome P450 interactions .
Q. Advanced: What methodologies address low aqueous solubility in in vivo studies?
Answer:
- Prodrug Design: Introduce phosphate or PEGylated groups to enhance hydrophilicity .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
- Co-Crystallization: Co-crystals with succinic acid or cyclodextrins enhance dissolution rates .
Q. Advanced: How do researchers validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA): Measures thermal stabilization of target kinases upon compound binding .
- Western Blotting: Quantifies downstream phosphorylation (e.g., ERK or AKT pathways) .
- CRISPR Knockout Models: Confirm phenotype rescue in kinase-deficient cell lines .
Q. Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Answer:
- Proteome-Wide Profiling: Affinity chromatography coupled with mass spectrometry identifies non-kinase targets .
- Allele-Specific Inhibitors: Exploit gatekeeper mutations (e.g., T315I in BCR-ABL) for selective targeting .
- Dose-Response Analysis: Use Hill coefficients to distinguish specific vs. non-specific binding .
Q. Basic: What are the primary biological targets of this compound, and how are they screened?
Answer:
- Primary Targets: Protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs) implicated in cancer .
- Screening Methods:
- Enzymatic Assays: Fluorescence-based ADP-Glo™ kinase assays .
- Cell Viability Assays: MTT or CellTiter-Glo in cancer cell lines (e.g., MCF-7, A549) .
Q. Advanced: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
Answer:
Discrepancies arise from:
- Poor Pharmacokinetics: Rapid metabolism or clearance .
- Tumor Microenvironment Factors: Hypoxia or stromal interactions .
Solutions: - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Links plasma concentrations to tumor growth inhibition .
- Patient-Derived Xenografts (PDX): Mimic human tumor heterogeneity better than cell-line models .
Eigenschaften
IUPAC Name |
6-N-(2-methoxyphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-25-18-14(12-20-25)17(21-13-8-4-3-5-9-13)23-19(24-18)22-15-10-6-7-11-16(15)26-2/h3-12H,1-2H3,(H2,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXLAFGSRXQDFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.